
Loxoribine
Übersicht
Beschreibung
Loxoribin ist ein synthetisches Guanosin-Analogon, das für seine starken immunstimulierenden Eigenschaften bekannt ist. Es ist vor allem als selektiver Agonist für den Toll-like-Rezeptor 7 (TLR7) bekannt, der eine entscheidende Rolle bei der antiviralen Immunantwort spielt
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Loxoribin wird durch Derivatisierung von Guanosin an den Positionen N7 und C8 synthetisiert. Die Synthese umfasst die folgenden Schritte:
Ausgangsmaterial: Guanosin.
Derivatisierung: Das Guanosin wird an den Positionen N7 und C8 derivatisiert, um Loxoribin zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Loxoribin beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Derivatisierungstechniken. Die Verbindung wird typischerweise als weißer bis cremefarbener Feststoff hergestellt und zur Stabilität bei 4 °C gelagert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Loxoribin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Loxoribin modifizieren.
Substitution: Substitutionsreaktionen können an den derivatisierten Positionen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumazid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Guanosin-Analoga mit veränderten funktionellen Gruppen, die die biologische Aktivität von Loxoribin weiter verstärken oder modifizieren können .
Wissenschaftliche Forschungsanwendungen
Immunological Applications
Mechanism of Action:
Loxoribine activates TLR7, which plays a crucial role in the innate immune response. This activation leads to the stimulation of dendritic cells and the subsequent production of various cytokines, enhancing immune responses.
Case Study: Human Monocyte-Derived Dendritic Cells
In a study examining the effects of this compound on human monocyte-derived dendritic cells (MoDCs), it was found that this compound significantly stimulated their differentiation and maturation. Specifically, it up-regulated TLR7 expression and enhanced the production of cytokines such as IL-12, IL-23, IL-27, and IL-10. The study demonstrated that this compound-treated MoDCs had a greater ability to stimulate allogeneic CD4+ T cells, promoting Th1 and Th17 polarization .
Cytokines Produced | Control MoDCs | This compound-Treated MoDCs |
---|---|---|
IL-12 | Low | High |
IL-23 | Low | High |
IL-27 | Low | High |
IL-10 | Low | High |
Oncological Applications
Tumor Metastasis Inhibition:
this compound has shown promise in inhibiting tumor metastasis in various cancer models. In a study involving B16 melanoma lung tumor metastasis in mice, this compound administration resulted in significant inhibition of tumor spread. Mice receiving multiple doses of this compound exhibited up to 96% reduction in metastasis compared to control groups .
Combination Therapy:
this compound has been evaluated for its potential as an adjuvant in cancer immunotherapy. When combined with interleukin-2 (IL-2), it enhanced the cytotoxic effects against tumors more effectively than either agent alone. This suggests that this compound may serve as an immunomodulator to boost anti-tumor immunity .
Treatment Regimen | Tumor Metastasis Reduction |
---|---|
Control | 0% |
This compound Alone | Moderate Reduction |
This compound + IL-2 | Significant Reduction |
Enhanced Natural Killer Cell Activity
Research indicates that this compound enhances natural killer (NK) cell activity both in vitro and in vivo. A study demonstrated that this compound treatment led to increased NK cell proliferation and cytokine production across various mouse strains, highlighting its potential as an immunotherapeutic agent .
Mouse Strain | NK Cell Activity Enhancement |
---|---|
C3H | High |
C57BL/6 | Intermediate |
SJL | Low |
Cytotoxic Effects on Cancer Cell Lines
This compound has also been investigated for its direct cytotoxic effects on various cancer cell lines. For example, it inhibited the growth of TRAMP-C2 cells, a prostate cancer model, demonstrating its potential application in targeted cancer therapies .
Wirkmechanismus
Loxoribine exerts its effects by specifically activating Toll-like receptor 7 (TLR7). This activation requires endosomal maturation and leads to the stimulation of the innate immune system . The molecular targets and pathways involved include:
TLR7 Activation: this compound binds to TLR7, triggering a signaling cascade.
MyD88-Dependent Pathway: The activation of TLR7 leads to the recruitment of the adaptor protein MyD88, which further activates downstream signaling molecules.
Cytokine Production: This signaling cascade results in the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response.
Vergleich Mit ähnlichen Verbindungen
Loxoribin wird mit anderen TLR7-Agonisten verglichen, um seine Einzigartigkeit hervorzuheben:
Imiquimod: Ein weiterer TLR7-spezifischer Ligand mit antiviralen und Antitumor-Eigenschaften.
Resiquimod: Ein TLR7/8-Agonist mit breiteren immunstimulierenden Wirkungen.
Isatoribin: Ähnlich wie Loxoribin, aber mit unterschiedlichen strukturellen Modifikationen.
Liste ähnlicher Verbindungen
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopiron
- Tiloron
- Isatoribin
Die Spezifität von Loxoribin für TLR7 und seine starken immunstimulierenden Eigenschaften machen es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen.
Biologische Aktivität
Loxoribine, chemically known as 7-allyl-8-oxoguanosine, is a guanosine analog recognized for its potent immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), this compound has garnered attention for its ability to stimulate various immune responses, particularly in the context of cancer therapy and infectious diseases.
This compound activates the innate immune system primarily through TLR7, leading to the stimulation of immune cells such as natural killer (NK) cells and dendritic cells (DCs). This activation is crucial for enhancing both innate and adaptive immune responses.
- TLR7 Activation : this compound specifically binds to TLR7, triggering MyD88-dependent signaling pathways that result in the production of various cytokines and chemokines .
- Cytokine Production : Upon stimulation with this compound, human monocyte-derived dendritic cells (MoDCs) show increased expression of surface markers (CD40, CD80, CD83) and produce significant amounts of IL-12, IL-23, IL-27, and IL-10 .
Immune Cell Activation
- Natural Killer Cells : this compound enhances NK cell activity in both murine models and human subjects. Studies indicate that this compound treatment leads to increased NK cell cytotoxicity and proliferation, which is critical for antitumor immunity .
- Dendritic Cells : In MoDCs, this compound promotes differentiation and maturation, enhancing their ability to present antigens and stimulate T-cell responses. This results in a stronger Th1 and Th17 polarization, essential for effective immune responses against tumors .
Antitumor Effects
This compound has demonstrated significant antitumor activity in preclinical studies:
- Tumor Metastasis Inhibition : In models using B16 melanoma, this compound administration resulted in up to 96% inhibition of tumor metastasis when administered in multiple doses .
- Combination Therapy : When combined with interleukin-2 (IL-2), this compound exhibited enhanced efficacy in reducing tumor burden compared to either agent alone .
Study on NK Cell Activity Enhancement
A study highlighted the differential enhancement of NK cell activity across various murine strains following this compound treatment. SCID mice showed marked NK cell activation, whereas other strains exhibited varying degrees of response based on their genetic backgrounds. This variability underscores the importance of genetic factors in immune responsiveness to this compound .
Clinical Implications
Research indicates that this compound may serve as an effective adjuvant in cancer immunotherapy. For instance, patients receiving this compound alongside tumor vaccines demonstrated improved outcomes compared to those receiving vaccines alone .
Data Summary
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121288-39-9 | |
Record name | Loxoribine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxoribine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXORIBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.